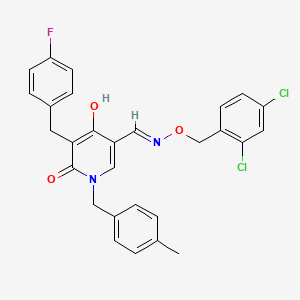

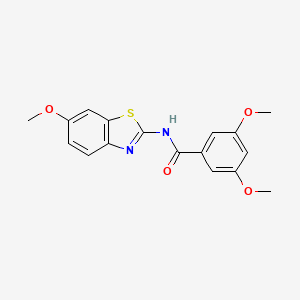

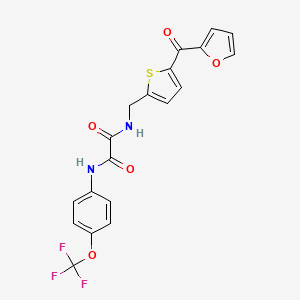

Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds similar to Ethyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate often involves multi-step reactions, starting from simpler molecules and progressively building up the desired structure through a series of chemical transformations. For instance, compounds with thiazolo[3,2-a]pyridine derivatives are synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/TEA solution at room temperature. This method highlights the complexity and the precision required in synthesizing such intricate molecules (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of several functional groups attached to a heterocyclic framework, which significantly influences their chemical behavior and physical properties. The structural complexity allows for a wide range of interactions with biological targets, making them of interest in drug design and development. The detailed analysis and confirmation of these structures are typically achieved using techniques such as NMR, IR, and X-ray crystallography.

Chemical Reactions and Properties

Compounds like this compound participate in a variety of chemical reactions, reflecting their reactive functional groups. These reactions can include substitutions, additions, and cyclizations, which are fundamental in further modifying the compound for specific applications or studies. Their chemical properties are largely defined by the nature and arrangement of their functional groups, influencing their reactivity, stability, and interactions with other molecules.

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility in various solvents, and crystallinity, are crucial for their handling and application in different contexts. These properties are determined by the compound's molecular structure, particularly the presence and configuration of functional groups and the molecule's overall shape and size.

Chemical Properties Analysis

The chemical properties encompass the reactivity of the compound towards various chemical reagents and conditions. This includes its behavior in acidic or basic environments, its potential for undergoing oxidation-reduction reactions, and its stability under different temperatures and light exposures. These properties are essential for predicting how the compound might behave in chemical syntheses, biological systems, or within materials.

Applications De Recherche Scientifique

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, by extension, compounds with similar structures, play a significant role in the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, significantly enhancing the creation of novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs), white OLEDs, and highly efficient red phosphorescent OLEDs. The ability of these molecules to serve as components in luminescent small molecules, chelate compounds, and in applications related to photo- and electroluminescence is of particular interest (Lipunova et al., 2018).

Pharmacophore Design

In the realm of medicinal chemistry, compounds featuring a pyridazine ring, akin to the one in the query compound, are known for their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This is significant in the design and synthesis of therapeutic agents aimed at inhibiting proinflammatory cytokine release, showcasing the potential of such compounds in drug discovery and development (Scior et al., 2011).

Chemical Transformations

The review on 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights the chemical versatility and biological activities associated with such structures. These derivatives exhibit a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. This underscores the potential of compounds with similar frameworks in synthesizing new chemical entities with varied biological properties (Abdurakhmanova et al., 2018).

Therapeutic Agents

The exploration of arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, as pharmacophoric groups in antipsychotic agents, points to the significance of such structures in enhancing potency and selectivity at D2-like receptors. This aligns with research into compounds containing piperidine rings, suggesting their utility in developing agents with potential CNS activity (Sikazwe et al., 2009).

Mécanisme D'action

Target of Action

It is known that pyridazine and pyridazinone derivatives, which are present in this compound, have been utilized in medicinal chemistry against a range of biological targets . Similarly, thiazoles, another component of this compound, are found in many biologically active compounds .

Mode of Action

It has been indicated that similar compounds can form adducts with dna through intercalation and are stabilized by hydrophobic and hydrogen bonds interactions .

Biochemical Pathways

Substantial numbers of pyridazines and pyridazinones, which are present in this compound, have been demonstrated to possess a wide range of biological properties . Similarly, thiazoles are found in many potent biologically active compounds .

Pharmacokinetics

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.

Result of Action

It has been indicated that similar compounds can form adducts with dna through intercalation .

Action Environment

The presence of certain groups in similar compounds might enhance the cellular accumulation into the protozoa, as reported in the case of bacteria .

Propriétés

IUPAC Name |

ethyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3S/c1-2-31-21(30)18-13-32-22(24-18)25-20(29)15-9-11-28(12-10-15)19-8-7-17(26-27-19)14-3-5-16(23)6-4-14/h3-8,13,15H,2,9-12H2,1H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGYVBQUQOVZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)

![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)

![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)

![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)

![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)